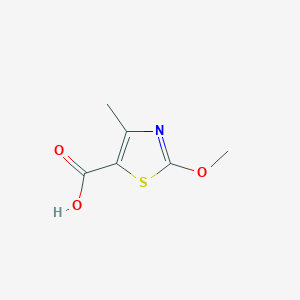

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

“2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It is part of the thiazole class of organic compounds, which are used as building blocks in chemical synthesis .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO3S . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Impurities

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds and the study of their impurities. For instance, novel synthesis methods for proton pump inhibitors, such as omeprazole, involve intricate processes that result in the formation of various pharmaceutical impurities. These impurities are synthesized through processes like the incomplete oxidation of pyrmetazole, overoxidation to sulfone, and the novel synthesis of sulfone N-oxide. Such studies are vital for understanding the development of anti-ulcer drugs and their impurities, which can be utilized as standard impurities for further research in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, has shown promising antioxidant and anti-inflammatory properties. Such compounds are synthesized through cyclocondensation reactions and evaluated for their biological activities. Studies have indicated that specific derivatives possess significant anti-inflammatory and antioxidant activities, highlighting the potential of these compounds in developing alternative therapeutic agents for treating diseases associated with oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Synthetic Utilities and Biocatalyst Inhibition

The compound also finds applications in the broader context of synthetic chemistry and biocatalysis. For instance, studies on synthetic utilities of related compounds have explored their use in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, offering insights into the versatility of thiazole derivatives in medicinal chemistry. Additionally, the inhibition effects of carboxylic acids, including thiazole derivatives, on biocatalysts have been examined, revealing the impact of such compounds on microbial fermentation processes, which is crucial for the production of bio-based chemicals and fuels (Ibrahim, 2011); (Jarboe, Royce, & Liu, 2013).

Eigenschaften

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGTKSNBXYSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586182 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

126909-38-4 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

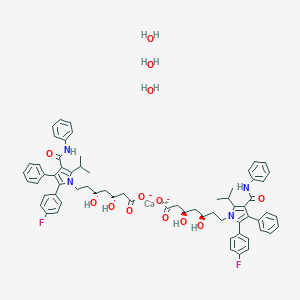

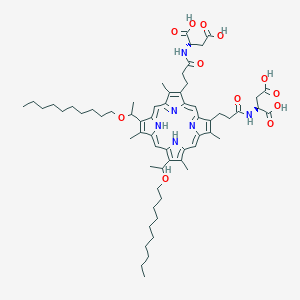

![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)

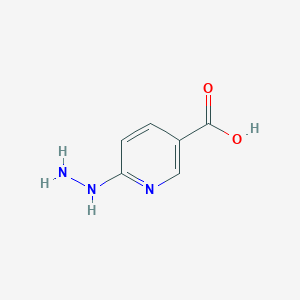

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)

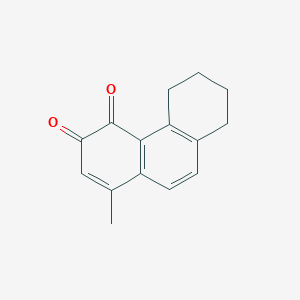

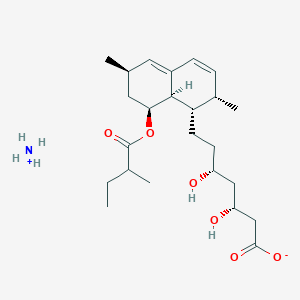

![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)